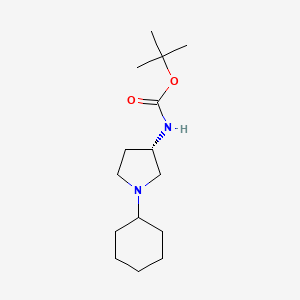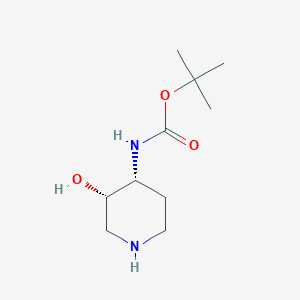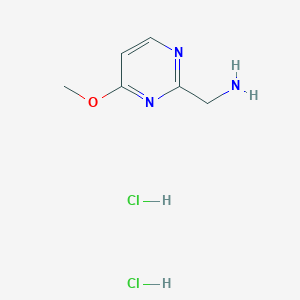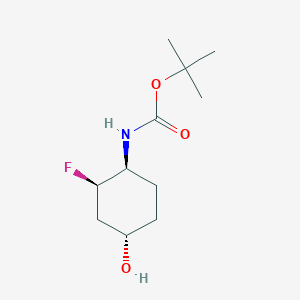
tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate
Übersicht
Beschreibung
Tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate, also known as tert-butyl rel-2-fluoro-4-hydroxycyclohexylcarbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Synthesis of Biologically Active Compounds: An example of the utilization of tert-butyl carbamate derivatives is in the synthesis of omisertinib (AZD9291), where tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as an important intermediate (Zhao, Guo, Lan, & Xu, 2017).
- Enantioselective Synthesis of Nucleotides: The compound is also critical in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by the study of its crystal structure (Ober, Marsch, Harms, & Carell, 2004).
- Synthesis of CCR2 Antagonists: The compound plays a role in the synthesis of CCR2 antagonists, with a key step being iodolactamization (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Analytical and Structural Studies
- Structural Analysis of Derivatives: The absolute configurations of the C atoms in related compounds have been studied, such as in all-cis trisubstituted pyrrolidin-2-one (Weber, Ettmayer, Hübner, & Gstach, 1995).
- X-ray Crystallography in Drug Synthesis: Monofluorinated cyclopropanecarboxylates, including derivatives of tert-butyl carbamate, have been synthesized and examined using X-ray crystallography (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002).
Method Development and Chemical Analysis
- Development of Analytical Methods: Tert-butyl carbamate derivatives have been used in developing methods for detecting genotoxic impurities in pharmaceuticals (Puppala, Subbaiah, & Maheswaramma, 2022).
- Chemical Reaction Optimization: The compound's role in preparation and reaction optimization, as in the preparation of certain ethanamine derivatives, has been studied (Wu, 2011).
Complex Formation and Separation Techniques
- Formation of Ternary Complexes: Studies have investigated the effect of co-modifiers containing tert-butyl moieties on the retention behavior of polyaromatic hydrocarbons, indicating complex formation (Husain, Christian, & Warner, 1995).
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJLYZCXMMQWCU-YIZRAAEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@H]1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




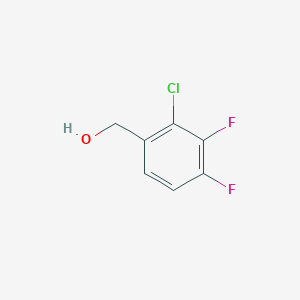
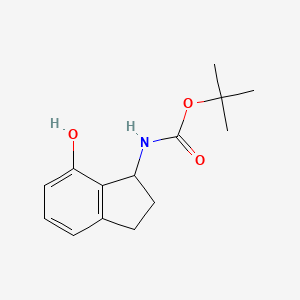
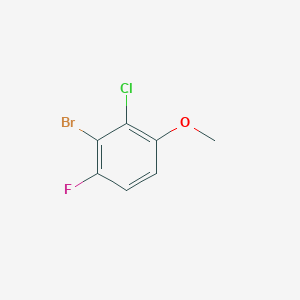
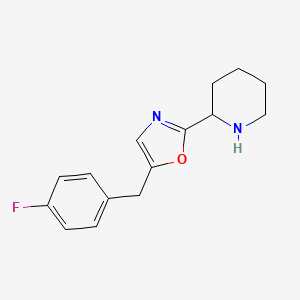



![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)

![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
